molecular formula C18H25N5O4 B2577357 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 921103-96-0

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2577357
CAS No.: 921103-96-0
M. Wt: 375.429
InChI Key: XREHGHOPESSDEX-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry due to their bioisosterism with carboxylic acids and amides. This particular compound features a tetrazole ring attached to a cyclohexyl group and a benzamide moiety substituted with three methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide typically involves a multicomponent reaction known as the Ugi-azide reaction. This reaction combines an aldehyde, an amine, an isocyanide, and an azide source (such as trimethylsilyl azide) in a one-pot procedure. The reaction is often carried out in a solvent like methanol or water, with catalysts such as tetradecyltrimethylammonium bromide (TTAB) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of microwave-assisted synthesis can enhance the reaction rate and yield, making it more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide
  • N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxyethanamine
  • N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide

Uniqueness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety. These groups can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar tetrazole derivatives .

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-25-14-9-12(10-15(26-2)17(14)27-3)18(24)19-11-16-20-21-22-23(16)13-7-5-4-6-8-13/h9-10,13H,4-8,11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREHGHOPESSDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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